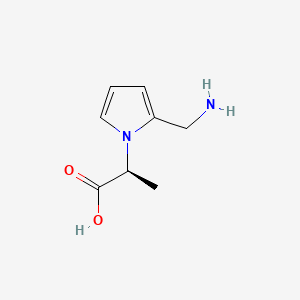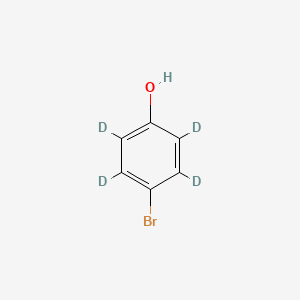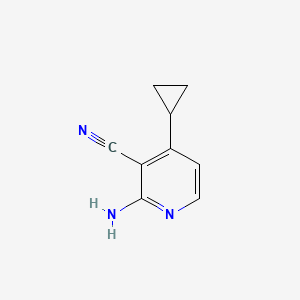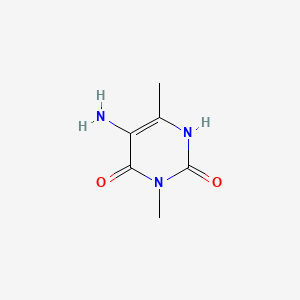
(3R)-(+)-3-(トリフルオロアセチルアミノ)ピロリジン塩酸塩
説明
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a trifluoroacetamido group attached to a pyrrolidine ring, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
科学的研究の応用
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.
Introduction of Trifluoroacetamido Group: The trifluoroacetamido group is introduced through a reaction with trifluoroacetic anhydride in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoroacetamido group or the pyrrolidine ring.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
作用機序
The mechanism of action of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances its binding affinity and specificity, leading to the modulation of biological pathways. The pyrrolidine ring contributes to the overall stability and reactivity of the compound.
類似化合物との比較
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine: This compound is similar but lacks the hydrochloride salt form.
Trifluoromethylpyrrolidine: Another related compound with a trifluoromethyl group instead of a trifluoroacetamido group.
Pyrrolidine Derivatives: Various derivatives of pyrrolidine with different functional groups.
Uniqueness: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is unique due to the presence of both the trifluoroacetamido group and the hydrochloride salt form, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in research and industrial applications.
特性
IUPAC Name |
2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZSIQCZAFAEDH-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655164 | |
| Record name | 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141043-16-5 | |
| Record name | 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 141043-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B582607.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 3-(hydroxymethyl)-, (2-endo,3-exo)- (9CI)](/img/new.no-structure.jpg)
![2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B582610.png)


![1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther](/img/structure/B582615.png)
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)

![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)

